

# An In-Depth Technical Guide to 4-Bromothiazole-2-carbohydrazide

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## Compound of Interest

Compound Name: 4-Bromothiazole-2-carbohydrazide

Cat. No.: B8783452

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **4-Bromothiazole-2-carbohydrazide**, a heterocyclic compound of increasing interest in medicinal chemistry. We will delve into its core physicochemical properties, outline a detailed synthesis protocol, and explore its current and potential applications in the field of drug development.

## Core Molecular and Physicochemical Properties

**4-Bromothiazole-2-carbohydrazide** is a substituted thiazole derivative. The presence of the bromine atom, the hydrazide functional group, and the thiazole ring system confers upon it a unique electronic and structural profile, making it a valuable building block in the synthesis of more complex molecules.

The fundamental properties of this compound are summarized below:

Property	Value	Source
Molecular Formula	C4H4BrN3OS	PubChem
Molecular Weight	238.06 g/mol	PubChem
Canonical SMILES	C1=C(N=C(S1)C(=O)NN)Br	PubChem
InChI Key	Not Available	PubChem
Appearance	White to off-white solid	N/A
Solubility	Soluble in DMSO and DMF	N/A

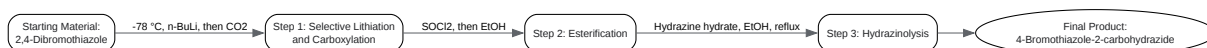
A note on causality: The thiazole ring is a common scaffold in many biologically active compounds due to its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets. The bromo- and carbohydrazide substituents provide reactive handles for further chemical modifications, allowing for the exploration of a wide range of chemical space in drug discovery programs.

Caption: Chemical structure of **4-Bromothiazole-2-carbohydrazide**.

## Synthesis Protocol: A Validated Approach

The synthesis of **4-Bromothiazole-2-carbohydrazide** is typically achieved through a multi-step process starting from more readily available precursors. The following protocol describes a common and reliable method.

Workflow Overview:



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Caption: Synthetic workflow for **4-Bromothiazole-2-carbohydrazide**.

Step-by-Step Methodology:

### Step 1: Synthesis of 4-Bromothiazole-2-carboxylic acid

- **Reaction Setup:** A solution of 2,4-dibromothiazole in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
- **Lithiation:** The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (n-BuLi) is added dropwise via syringe.
  - **Expert Insight:** The regioselectivity of this reaction is crucial. The proton at the 2-position of the thiazole ring is more acidic than the one at the 5-position, directing the lithium-halogen exchange to the desired position.
- **Carboxylation:** After stirring for a specified time at -78 °C, the reaction mixture is quenched by pouring it over crushed dry ice (solid CO<sub>2</sub>).
- **Work-up:** The reaction is allowed to warm to room temperature, and the solvent is removed under reduced pressure. The residue is then acidified with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid. The solid is collected by filtration, washed with cold water, and dried.

### Step 2: Synthesis of Ethyl 4-bromothiazole-2-carboxylate

- **Esterification:** The crude 4-bromothiazole-2-carboxylic acid is suspended in ethanol. Thionyl chloride (SOCl<sub>2</sub>) is added dropwise at 0 °C.
  - **Trustworthiness:** This is a standard and high-yielding method for converting carboxylic acids to their corresponding ethyl esters. The reaction proceeds via an acyl chloride intermediate.
- **Reaction Monitoring:** The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
- **Isolation:** The solvent is evaporated, and the residue is neutralized with a saturated sodium bicarbonate solution. The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the ethyl ester.

### Step 3: Synthesis of **4-Bromothiazole-2-carbohydrazide**

- **Hydrazinolysis:** The ethyl 4-bromothiazole-2-carboxylate is dissolved in ethanol, and hydrazine hydrate is added.
- **Reaction Completion:** The mixture is heated to reflux. The progress of the reaction can be monitored by TLC.
- **Product Isolation:** Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

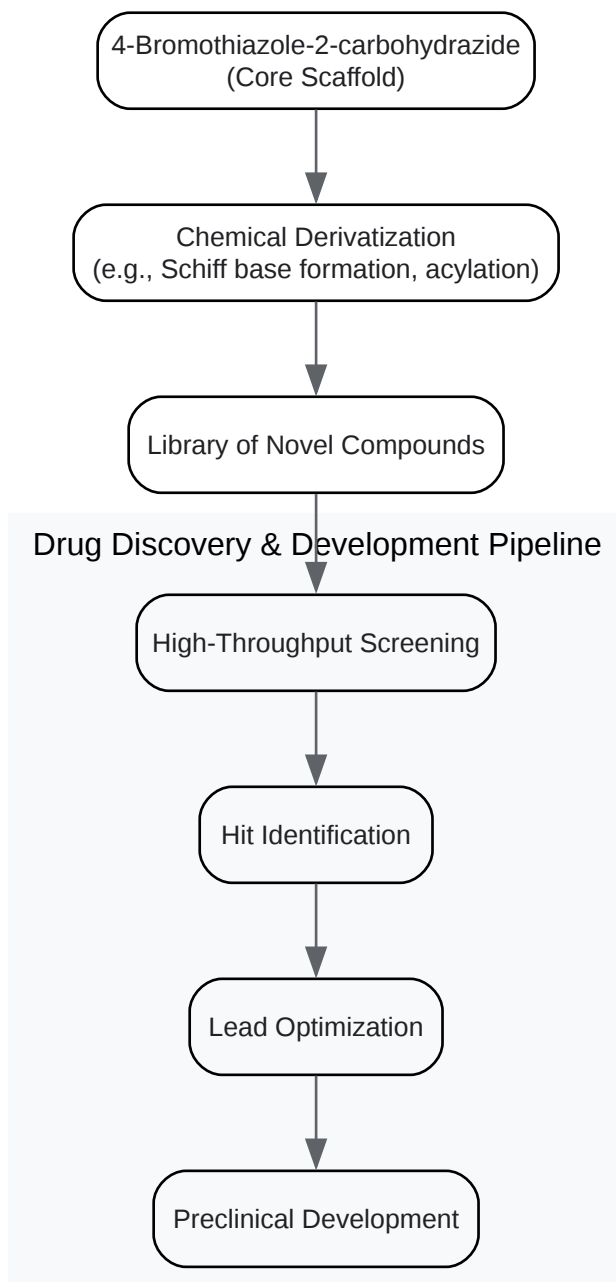
## Applications in Drug Development and Research

The **4-bromothiazole-2-carbohydrazide** scaffold is a versatile starting point for the synthesis of a variety of compounds with potential therapeutic applications. The hydrazide moiety can be readily converted into other functional groups or used as a linker to attach the thiazole core to other molecular fragments.

Known and Potential Applications:

- **Antimicrobial Agents:** Thiazole derivatives have a long history as antimicrobial agents. The ability to functionalize the carbohydrazide group allows for the creation of libraries of compounds to screen for antibacterial and antifungal activity.<sup>[1]</sup>
- **Anticancer Agents:** The 2-aminothiazole unit is a key feature in several anticancer drugs.<sup>[2]</sup> **4-Bromothiazole-2-carbohydrazide** can serve as a precursor to novel 2-aminothiazole derivatives with potential antiproliferative properties.
- **Enzyme Inhibitors:** The thiazole ring can act as a bioisostere for other aromatic systems and can interact with the active sites of various enzymes. For instance, related carbohydrazide derivatives have been explored as inhibitors of enzymes like  $\alpha$ -glucosidase and  $\alpha$ -amylase, which are relevant targets in the management of diabetes.<sup>[3]</sup>
- **Kinase Inhibitors:** The structural motifs present in this compound are found in various kinase inhibitors, which are a major class of anticancer drugs.

Logical Framework for Application:



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Caption: Role of **4-Bromothiazole-2-carbohydrazide** in drug discovery.

## Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling **4-Bromothiazole-2-carbohydrazide** and its precursors.

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
- Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.
- Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

## Conclusion

**4-Bromothiazole-2-carbohydrazide** is a valuable and versatile building block for medicinal chemists and drug development professionals. Its well-defined physicochemical properties and established synthetic routes make it an accessible starting point for the creation of novel compounds with a wide range of potential therapeutic applications. A thorough understanding of its chemistry and handling is essential for its effective and safe utilization in research and development.

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